molecular formula C26H20O9 B1249268 Methylinoscavin A

Methylinoscavin A

Cat. No. B1249268
M. Wt: 476.4 g/mol
InChI Key: LNCIAIFVVJWMRV-ZZXKWVIFSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methylinoscavin A is a natural product found in Hymenochaete xerantica with data available.

Scientific Research Applications

Antioxidant Activity

Methylinoscavin A, a hispidin derivative isolated from the mushroom Inonotus xeranticus, has shown potential as an antioxidant. It was identified during a search for natural antioxidants in edible and medicinal mushrooms. This compound, along with other hispidin derivatives like inoscavin B and methylinoscavin B, has been recognized for its capacity to scavenge free radicals, playing a crucial role in oxidative stress management. The structural determination was done through spectroscopic analyses, shedding light on its potential therapeutic applications (Lee et al., 2006).

Free Radical Scavenging

Further research on Methylinoscavin A and its derivatives, such as inoscavin D and methylinoscavin D, from Inonotus xeranticus, has shown significant scavenging activity against specific radicals like the ABTS radical cation. These compounds exhibited varying degrees of superoxide radical scavenging activity, suggesting their potential application in combating oxidative stress and related disorders. The study also proposed a biogenesis pathway for these compounds, enhancing the understanding of their formation and potential for large-scale synthesis (Lee et al., 2006).

properties

Product Name

Methylinoscavin A

Molecular Formula

C26H20O9

Molecular Weight

476.4 g/mol

IUPAC Name

2-(3,4-dihydroxyphenyl)-6-[(E)-2-(4-hydroxy-3-methoxyphenyl)ethenyl]-5'-methylspiro[2H-furo[3,2-c]pyran-3,2'-furan]-3',4-dione

InChI

InChI=1S/C26H20O9/c1-13-9-22(30)26(35-13)23-21(34-24(26)15-5-8-17(27)19(29)11-15)12-16(33-25(23)31)6-3-14-4-7-18(28)20(10-14)32-2/h3-12,24,27-29H,1-2H3/b6-3+

InChI Key

LNCIAIFVVJWMRV-ZZXKWVIFSA-N

Isomeric SMILES

CC1=CC(=O)C2(O1)C(OC3=C2C(=O)OC(=C3)/C=C/C4=CC(=C(C=C4)O)OC)C5=CC(=C(C=C5)O)O

Canonical SMILES

CC1=CC(=O)C2(O1)C(OC3=C2C(=O)OC(=C3)C=CC4=CC(=C(C=C4)O)OC)C5=CC(=C(C=C5)O)O

synonyms

methylinoscavin A

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Methylinoscavin A
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Methylinoscavin A
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Methylinoscavin A
Reactant of Route 6
Methylinoscavin A

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